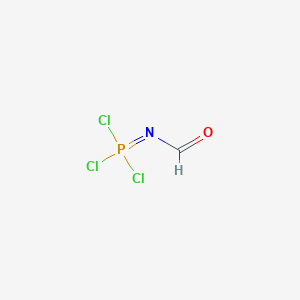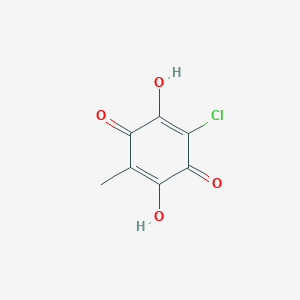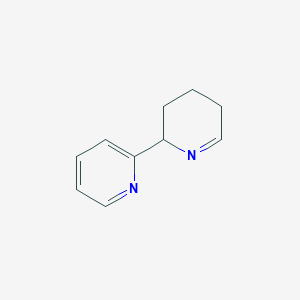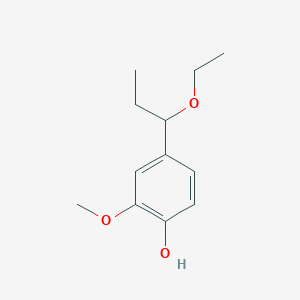![molecular formula C10H15Cl2N3O2 B14510457 5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 62756-99-4](/img/structure/B14510457.png)
5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione, also known as uracil mustard, is a nitrogen mustard derivative of uracil. It is an alkylating agent used primarily for its antineoplastic properties. This compound is known for its ability to inhibit DNA synthesis and function by cross-linking DNA strands .
準備方法
The synthesis of 5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of uracil with bis(2-chloroethyl)amine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
化学反応の分析
5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
科学的研究の応用
5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
Biology: The compound is used in studies related to DNA damage and repair mechanisms.
Medicine: It is employed as an antineoplastic agent in the treatment of certain cancers, particularly lymphatic malignancies.
Industry: The compound finds applications in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of 5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione involves its activation and subsequent binding to the guanine and cytosine moieties of DNA. This binding leads to the cross-linking of DNA strands, thereby inhibiting DNA synthesis and function. The compound selectively inhibits the synthesis of deoxyribonucleic acid (DNA), and at high concentrations, it can also suppress cellular RNA and protein synthesis .
類似化合物との比較
5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione can be compared with other nitrogen mustard derivatives, such as:
5-[Bis(2-chloroethyl)amino]uracil: Similar in structure but lacks the ethyl group.
5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester: Contains a benzimidazole ring instead of a pyrimidine ring.
Bis(2-chloroethyl)amine: A simpler structure with only the bis(2-chloroethyl)amine moiety. The uniqueness of this compound lies in its specific structure, which confers distinct chemical and biological properties
特性
CAS番号 |
62756-99-4 |
|---|---|
分子式 |
C10H15Cl2N3O2 |
分子量 |
280.15 g/mol |
IUPAC名 |
5-[bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15Cl2N3O2/c1-2-14-7-8(9(16)13-10(14)17)15(5-3-11)6-4-12/h7H,2-6H2,1H3,(H,13,16,17) |
InChIキー |
RNXNOVKSSXQJKV-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)NC1=O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine](/img/structure/B14510378.png)



![7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride](/img/structure/B14510402.png)





![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)

![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
